molecular formula C9H18O2 B1315891 2,2,5-Trimethylhexanoic acid CAS No. 27971-09-1

2,2,5-Trimethylhexanoic acid

Cat. No. B1315891
CAS RN: 27971-09-1
M. Wt: 158.24 g/mol
InChI Key: BROAOSNULRMVBL-UHFFFAOYSA-N
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Description

2,2,5-Trimethylhexanoic acid is a chemical compound with the molecular formula C9H18O2 . It has an average mass of 158.238 Da and a monoisotopic mass of 158.130676 Da .


Molecular Structure Analysis

The molecular structure of 2,2,5-Trimethylhexanoic acid consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2,2,5-Trimethylhexanoic acid has an average mass of 158.238 Da and a monoisotopic mass of 158.130676 Da .

Scientific Research Applications

Precursors in Materials Science

Metal alkanoates, including compounds similar to 2,2,5-Trimethylhexanoic acid, have been extensively investigated for their applications as metal-organic precursors in materials science. These compounds are utilized in various domains, including as catalysts for ring-opening polymerizations and in the painting industry for their drying properties. Their wide applications stem from their structural and physico-chemical properties, which are crucial for developing advanced materials (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

Gadolinium-Based Scintillators

Research on coordinatively saturated gadolinium compounds based on 3,5,5-trimethylhexanoate for antineutrino detection highlights the application of branched alkanes in nuclear physics. These compounds are synthesized for use in Gd-containing scintillators, indicating a novel approach to neutrino detection technologies (Novikova, Bakulina, & Morgalyuk, 2014). Additionally, a high flash point, low toxicity gadolinium-loaded liquid scintillator using 3,5,5-trimethylhexanoic acid has been developed for reactor neutrino detection, showing potential for safer and more effective neutrino detectors (Ding et al., 2008).

Anti-Amoeba Effects for Medical Applications

The branched medium-chain fatty acid, 3,5,5-Trimethylhexanoic acid, and its salts have been studied for their antimicrobial effects toward Acanthamoeba castellanii, a causative agent of Acanthamoeba keratitis. These compounds show potential as new drugs for use in contact lens disinfecting solutions, indicating a direct application in preventing infections associated with contact lens use (Sasaki, Koda, & Morita, 2019).

Synthetic Organic Chemistry

2-Ethylhexanoic acid, a compound related to 2,2,5-Trimethylhexanoic acid, has been applied as a dual solvent-catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. This highlights the role of such acids in facilitating organic reactions, providing an eco-friendly, low-cost, and efficient method for synthesizing complex organic molecules (Hekmatshoar et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, 3,5,5-Trimethylhexanoic acid, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with care, using protective gloves, eye protection, and face protection. If inhaled or contacted, it’s advised to seek medical attention .

properties

IUPAC Name

2,2,5-trimethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)5-6-9(3,4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROAOSNULRMVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574318
Record name 2,2,5-Trimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5-Trimethylhexanoic acid

CAS RN

27971-09-1
Record name 2,2,5-Trimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Diez, A Prieto, M Simon, J Vazquez, E Alvarez… - …, 2006 - thieme-connect.com
The choice of the 2, 6-diphenylpiperidine moiety as the N, N-dialkylamino auxiliary in simple aliphatic dialkylhydrazones and the use of scandium triflate as the catalyst in aqueous …
Number of citations: 10 www.thieme-connect.com
YT Eidus, AL Lapidus, KV Puzitskii… - Russian Chemical …, 1973 - iopscience.iop.org
A survey is made of the catalytic carbonylation of various di-and poly-unsaturated hydrocarbons, alcohols and halogeno-derivatives by carbon monoxide in the presence of complexes …
Number of citations: 20 iopscience.iop.org

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